molecular formula C18H27N3O3S2 B4576895 1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine

1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine

Cat. No.: B4576895
M. Wt: 397.6 g/mol
InChI Key: PJHPEWCBLAQKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine is a useful research compound. Its molecular formula is C18H27N3O3S2 and its molecular weight is 397.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.14938408 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activities

Research has demonstrated that compounds structurally related to "1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine" show significant antibacterial activity. For instance, a series of piperazine derivatives were synthesized and evaluated for their antibacterial effectiveness against various bacterial strains, showing promising results. These compounds, through their structural modifications, exhibit potent in vitro and in vivo activities against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as novel antibacterial agents (Matsumoto & Minami, 1975).

Metabolic Studies

The metabolic pathways of compounds similar to "this compound" have been extensively studied. For example, research on the novel antidepressant Lu AA21004, which shares structural similarities, provided insights into its oxidative metabolism involving several cytochrome P450 enzymes. This comprehensive study on metabolism offers crucial information for understanding the drug's pharmacokinetics and potential interactions (Hvenegaard et al., 2012).

Receptor Antagonism

Compounds with the "this compound" motif have been investigated for their role as receptor antagonists. Specifically, research into adenosine A2B receptor antagonists has identified derivatives that exhibit high selectivity and subnanomolar affinity. This has significant implications for therapeutic applications in diseases where the adenosine A2B receptor plays a critical role, showcasing the compound's potential in drug development (Borrmann et al., 2009).

Structural Analysis

The crystal structure of related compounds, such as 4-Phenyl-piperazine-1-sulfonamide, has been determined through X-ray crystallography. These studies provide valuable insights into the molecular conformation, hydrogen bonding, and π-π stacking interactions, crucial for understanding the compound's biological activity and for guiding the design of new derivatives with enhanced properties (Berredjem et al., 2010).

Properties

IUPAC Name

[5-(4-methylpiperazin-1-yl)sulfonyl-2-methylsulfanylphenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S2/c1-19-10-12-21(13-11-19)26(23,24)15-6-7-17(25-2)16(14-15)18(22)20-8-4-3-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHPEWCBLAQKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.